REACTION_CXSMILES
|
[Br-].OC1C=CC=CC=1C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:29]([O:39][C:40](=O)[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48])(=O)[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]CC.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH2:41]([C:40]1[O:39][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:34]=2[CH:35]=1)[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48] |f:0.1|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[Br-].OC1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)(=O)OC(CCCCCCCC)=O
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
standing at room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
CUSTOM
|
Details
|
The crystal was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent:toluene/hexane=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C=1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |